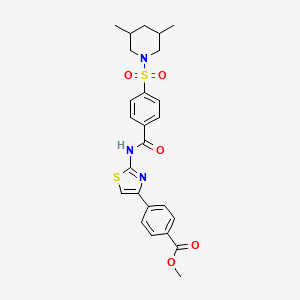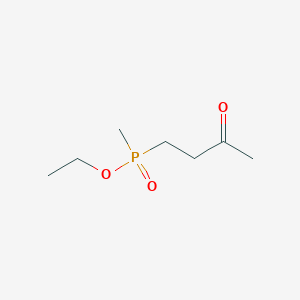
6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide, also known as BNIC, is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Scientific Research Applications
6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been its use in the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are two factors that contribute to the development and progression of many diseases. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide in lab experiments is its high yield and cost-effectiveness. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide. One area of interest is its use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its efficient synthesis method, anti-cancer activity, and low toxicity make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 6-Bromo-2-naphthalen-1-yliminochromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxamide with naphthalen-1-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by recrystallization. The yield of this compound obtained through this method is high, making it an efficient and cost-effective way to produce this compound.
properties
IUPAC Name |
6-bromo-2-naphthalen-1-yliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVMXQBVURDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(morpholine-4-carbonyl)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2776049.png)


![6-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2776052.png)
![1-(2-fluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776053.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)
